molecular formula C11H20N2 B13210547 N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B13210547
M. Wt: 180.29 g/mol
InChI Key: KBSSZKNWBQABTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine can be achieved through various synthetic routes. One common method involves the ring opening of bicyclic cyclopropanol derivatives . This process typically requires specific reagents and conditions to ensure the successful formation of the azabicyclo[3.3.1]nonane structure.

Another approach involves the radical C-carbonylation of methylcyclohexylamines . This method utilizes high-pressure carbon monoxide and specific oxidants to facilitate the cyclization process, resulting in the formation of the desired bicyclic structure.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of these methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carbonyl compounds.

    Reduction: Amine derivatives.

    Substitution: Spiro heterocyclic compounds.

Scientific Research Applications

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine can be compared with other similar compounds, such as:

These compounds share similar bicyclic structures but differ in their functional groups and specific applications. This compound is unique due to its cyclopropyl group and specific reactivity, making it valuable for certain research and industrial applications.

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C11H20N2/c1-2-9-6-11(12-10-3-4-10)8-13(5-1)7-9/h9-12H,1-8H2

InChI Key

KBSSZKNWBQABTA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CN(C1)C2)NC3CC3

Origin of Product

United States

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